molecular formula C14H16F3N5O B6951224 N-[[(1S,2R)-2-(trifluoromethyl)cyclohexyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[[(1S,2R)-2-(trifluoromethyl)cyclohexyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6951224
M. Wt: 327.30 g/mol
InChI Key: XKBJGHASTXXBHV-GHMZBOCLSA-N
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Description

N-[[(1S,2R)-2-(trifluoromethyl)cyclohexyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclohexyl ring, a tetrazole ring fused to a pyridine ring, and a carboxamide group

Properties

IUPAC Name

N-[[(1S,2R)-2-(trifluoromethyl)cyclohexyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O/c15-14(16,17)11-4-2-1-3-10(11)8-18-13(23)9-5-6-22-12(7-9)19-20-21-22/h5-7,10-11H,1-4,8H2,(H,18,23)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBJGHASTXXBHV-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNC(=O)C2=CC3=NN=NN3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CNC(=O)C2=CC3=NN=NN3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1S,2R)-2-(trifluoromethyl)cyclohexyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with a trifluoromethyl group is synthesized through a series of reactions, including halogenation and nucleophilic substitution.

    Tetrazole Ring Formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Pyridine Ring Fusion: The pyridine ring is fused to the tetrazole ring through a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[(1S,2R)-2-(trifluoromethyl)cyclohexyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[(1S,2R)-2-(trifluoromethyl)cyclohexyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound’s properties are explored for use in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-[[(1S,2R)-2-(trifluoromethyl)cyclohexyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it may bind to enzymes or receptors, modulating their activity. The tetrazole and pyridine rings contribute to its binding affinity and specificity, while the carboxamide group may participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[[(1S,2R)-2-(trifluoromethyl)cyclohexyl]methyl]tetrazolo[1,5-a]pyridine-7-carboxamide: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

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